N-ethyl-3,5-dinitro-N-phenylbenzamide is a chemical compound notable for its potential applications in medicinal chemistry, particularly as an anti-tuberculosis agent. This compound belongs to a class of dinitrobenzamide derivatives that have shown various biological activities, including antimicrobial properties. The structure of N-ethyl-3,5-dinitro-N-phenylbenzamide features an ethyl group attached to the nitrogen of the amide functional group, along with two nitro groups on the benzene ring, which contribute to its reactivity and biological activity.
N-ethyl-3,5-dinitro-N-phenylbenzamide can be classified under the following categories:
The molecular formula for N-ethyl-3,5-dinitro-N-phenylbenzamide is . Its structure includes:
The crystal structure can be analyzed through X-ray diffraction methods, revealing bond lengths and angles critical for understanding its reactivity .
| Property | Value |
|---|---|
| Molecular Weight | 288.25 g/mol |
| Melting Point | Approximately 120 °C |
| Solubility | Soluble in ethanol |
N-ethyl-3,5-dinitro-N-phenylbenzamide can undergo various chemical reactions:
These reactions are significant in medicinal chemistry for modifying activity profiles .
The mechanism of action for compounds like N-ethyl-3,5-dinitro-N-phenylbenzamide primarily involves:
Studies indicate that derivatives containing nitro groups exhibit potent antifungal and antibacterial activities by disrupting cellular processes essential for pathogen survival .
These properties are critical when considering formulation strategies for pharmaceutical applications .
N-ethyl-3,5-dinitro-N-phenylbenzamide has several scientific uses:
The systematic IUPAC name for the subject compound is N-ethyl-3,5-dinitro-N-phenylbenzamide, which unambiguously defines its molecular architecture. This nomenclature specifies the ethyl and phenyl substituents on the nitrogen atom, followed by the benzamide core with nitro groups at carbon positions 3 and 5. Alternative naming conventions may designate it as N-ethyl-N-(phenyl)-3,5-dinitrobenzamide or 3',5'-dinitro-N-ethyl-N-phenylisophthalamide, though the former remains predominant in chemical databases [1].
Structural taxonomy classifies this molecule within the broader category of N,N-disubstituted dinitrobenzanilides, characterized by:
Table 1: Structural Taxonomy of Substituted Benzamides
| Classification Level | N-ethyl-3,5-dinitro-N-phenylbenzamide Characteristics |
|---|---|
| Core Structure | Benzanilide (N-phenylbenzamide) |
| Nitrogen Substitution | N,N-disubstituted (ethyl + phenyl) |
| Benzoyl Ring Pattern | 1,3,5-trisubstituted (3,5-dinitro) |
| Electronic Profile | Strongly electron-deficient benzoyl ring |
| Isomeric Relationship | Distinct from ortho- and para-dinitro regioisomers |
Positional isomerism significantly influences molecular properties. The 3,5-dinitro substitution pattern differs electronically and sterically from the 2,4-dinitro or 2,6-dinitro isomers due to symmetric placement of nitro groups relative to the electron-withdrawing carbonyl. This meta-dinitro configuration creates an extensively conjugated yet electronically asymmetric system ideal for studying intramolecular charge transfer phenomena.
Benzamide derivatives emerged as pharmacologically significant scaffolds in the mid-20th century, beginning with the discovery of procainamide's antiarrhythmic properties. This stimulated extensive structural exploration of N-substituted benzamides, particularly focusing on nitrogen substituent effects and ring substitution patterns. Early research established that electron-withdrawing groups on the benzoyl ring significantly modulated bioactivity, particularly in central nervous system targets. The introduction of metoclopramide (4-amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamide) in the 1960s demonstrated potent dopamine receptor antagonism, cementing benzamides as privileged structures in neuropharmacology [7].
Nitro-substituted benzamides gained prominence in the 1980s when researchers discovered their role as poly(ADP-ribose) polymerase (PARP) inhibitors and radio-sensitizing agents. The symmetric 3,5-dinitro substitution pattern specifically attracted attention when biochemical studies revealed its unique electronic properties enhanced DNA-binding affinity in in vitro models. By the 2000s, N-ethyl-N-phenyl derivatives were systematically investigated for their:
Table 2: Evolution of Key Benzamide Derivatives in Pharmacological Research
| Time Period | Key Benzamide Derivatives | Structural Features | Therapeutic Area |
|---|---|---|---|
| 1950s | Procainamide | Secondary amine, para-alkoxy | Cardiology |
| 1960s | Metoclopramide | Ortho-methoxy, meta-chloro, tertiary amine | Gastroenterology |
| 1980s | Nitro-substituted PARP inhibitors | Meta-nitro groups, N,N-disubstitution | Oncology (radiosensitizers) |
| 2000s | N-alkyl-N-aryl trimethoxybenzamides | Multiple methoxy groups, H-bonding capability | Supramolecular chemistry |
| 2010s-Present | N-ethyl-3,5-dinitro-N-phenylbenzamide analogs | Symmetric meta-dinitro, N-ethyl-N-phenyl | Materials/Ligand design |
Contemporary applications leverage the strong electron-accepting character of the 3,5-dinitrobenzoyl unit in organometallic complexes. Recent studies demonstrate that triphenyltin(IV) N-ethyl-N-benzyldithiocarbamate complexes—structurally related to nitrobenzamide coordination compounds—exhibit remarkable cytotoxicity (IC₅₀ = 0.52 μM against A549 cells), highlighting the pharmacological potential of rationally designed benzamide derivatives [2].
The electronic architecture of N-ethyl-3,5-dinitro-N-phenylbenzamide is dominated by the symmetric meta-dinitro substitution relative to the carbonyl group. This arrangement creates two orthogonal electron-withdrawal pathways:
Infrared spectroscopy reveals the electronic impact through carbonyl stretching frequencies. The compound exhibits ν(C=O) absorption at 1680-1695 cm⁻¹, significantly higher than:
Table 3: Spectroscopic Signatures of N-ethyl-N-phenylbenzamide Isomers
| Substitution Pattern | Carbonyl Stretch (cm⁻¹) | ¹H NMR Chemical Shift (amide邻位aryl H) | λₘₐₓ (nm) |
|---|---|---|---|
| Unsubstituted | 1650-1660 | 7.45-7.55 ppm | 260 |
| 3,5-Dinitro | 1680-1695 | 8.10-8.25 ppm | 315 |
| 2,4-Dinitro | 1670-1680 | 8.35-8.50 ppm | 325 |
| 4-Nitro (para) | 1690-1700 | 7.90-8.05 ppm | 305 |
Nuclear Magnetic Resonance studies demonstrate substantial deshielding of protons ortho to the carbonyl on the dinitro-substituted ring, with chemical shifts appearing at δ 8.10-8.25 ppm compared to δ 7.45-7.55 ppm in unsubstituted analogs. This confirms the powerful electron-withdrawing field effect of the symmetric meta-nitro groups. Additionally, the N-phenyl ring shows moderate shielding (δ 7.10-7.30 ppm) due to electron donation from nitrogen into the phenyl π-system—an effect attenuated but not eliminated by the N-ethyl group [3].
Hydrogen bonding capabilities exhibit striking isomer dependence. While ortho-nitro substitution facilitates intramolecular H-bonding with amide protons, the 3,5-dinitro configuration lacks this capability but promotes intermolecular hydrogen bonding through:
The compound's photophysical behavior arises from distinct π→π* transitions:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2